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Compound of Interest

Compound Name:
3-Formylphenyl

cyclohexanecarboxylate

CAS No.: 774575-29-0

Cat. No.: B2918186 Get Quote

Executive Summary & Technical Context[1][2][3][4]
[5][6]
In drug development and materials science (specifically liquid crystal synthesis), 3-
Formylphenyl cyclohexanecarboxylate (MW: 232.28 Da) represents a critical intermediate.

Its structural integrity is defined by the ester linkage between a saturated cyclohexyl ring and a

meta-substituted benzaldehyde.

The Analytical Challenge: The primary challenge in characterizing this molecule is

distinguishing it from its constitutional isomer, Cyclohexyl 3-formylbenzoate. Both share the

formula

and identical molecular weights, yet they possess inverted ester linkages. Standard low-
resolution MS can be ambiguous without a clear understanding of fragmentation mechanics.

This guide provides a definitive comparison of the fragmentation patterns, establishing a self-

validating protocol to differentiate the Target (Phenyl Ester) from its Alternative (Alkyl Ester).
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To interpret the mass spectrum accurately, we must apply the principles of Electron Ionization

(EI) fragmentation, specifically focusing on

-cleavage and hydrogen rearrangement.

The Target: 3-Formylphenyl Cyclohexanecarboxylate
Structure: Cyclohexane-C(=O)-O-Phenylene-CHO

Dominant Mechanism:

-Cleavage driven by the carbonyl.[1]

Key Fragments:

Acylium Ion Formation: Cleavage of the acyl-oxygen bond yields the cyclohexanecarbonyl

cation (m/z 111).

Ring Disintegration: The cyclohexyl group further fragments via loss of CO (28 Da) to

(m/z 83), followed by retro-Diels-Alder-like fragmentation to

(m/z 55).

Phenolic Radical: In some conditions, the charge may be retained on the aromatic moiety,

yielding a 3-formylphenol radical cation (m/z 122).

The Alternative: Cyclohexyl 3-formylbenzoate
Structure: 3-CHO-Phenylene-C(=O)-O-Cyclohexane

Dominant Mechanism: McLafferty Rearrangement / Alkene Elimination.

Key Fragments:

McLafferty Rearrangement: The cyclohexyl ring acts as a secondary alkyl group. A

characteristic "double hydrogen" transfer or simple alkene elimination (loss of

cyclohexene, 82 Da) is highly favored.
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Diagnostic Peak: This yields the protonated 3-formylbenzoic acid radical cation at m/z

150/151.

Acylium Ion: The aromatic acylium ion (

) appears at m/z 133.

Comparative Data Visualization
The following diagram illustrates the divergent fragmentation pathways that allow for definitive

identification.
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Figure 1: Divergent fragmentation pathways for the target phenyl ester versus its alkyl ester

isomer.
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The following table summarizes the expected mass-to-charge (m/z) ratios. This data serves as

the "fingerprint" for validation.

Feature

Target: 3-
Formylphenyl
cyclohexanecarbox
ylate

Alternative:
Cyclohexyl 3-
formylbenzoate

Mechanistic Cause

Molecular Ion (M+) 232 (Weak/Moderate) 232 (Weak)
Stability of parent

structure.

Base Peak (Likely)

111

(Cyclohexanecarbonyl

)

133 (Benzoyl) or 150

(Acid)

Stability of the acylium

ion formed.

Diagnostic A
m/z 83 (Cyclohexyl

cation)
m/z 150 (M - 82)

Target: Ring is on

carbonyl. Alt: Ring is

leaving group.

Diagnostic B m/z 55 (C4H7+)
m/z 82 (Cyclohexene

radical)

Fragmentation of the

aliphatic ring.

Diagnostic C
m/z 122 (Phenol

radical)

m/z 105 (Benzoyl -

CO)

Charge retention on

aromatic moiety.

Validated Experimental Protocol
To replicate these results and ensure high-quality spectral data, follow this self-validating GC-

MS workflow.

Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent

transesterification in the injector.

Concentration: 100 µg/mL (100 ppm).

Derivatization: None required for this ester, but if hydrolysis is suspected, BSTFA

derivatization will shift the hydrolysis products (acids/phenols) but not the parent ester.
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Instrument Parameters (Agilent/Thermo/Shimadzu
Generic)

Inlet: Splitless mode (0.5 min purge), 250°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x

0.25µm film.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

Hold 60°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

MS Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40–350.

Data Interpretation Workflow (Decision Logic)
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High Intensity

IDENTIFIED:
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Figure 2: Rapid decision tree for spectral identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fragmentation-patterns-of-3-formylphenyl-cyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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